3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine
Description
3-Bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with bromo, methyl, and azetidine-pyrazole groups. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine rings, offering a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions. Key structural attributes of this compound include:
- Methyl groups at positions 2 and 4: Improve metabolic stability and hydrophobicity.
- Azetidine-pyrazole moiety at position 7: Introduces a strained four-membered azetidine ring linked to a 4-methylpyrazole group, which may modulate steric and electronic properties.
Properties
IUPAC Name |
3-bromo-2,4-dimethyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5/c1-11-6-20-24(7-11)10-14-8-23(9-14)16-5-4-15-12(2)17(19)13(3)21-18(15)22-16/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGLNNLGRHLKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=NC(=C(C(=C4C=C3)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound is compared below with structurally related 1,8-naphthyridine and naphthyridine-isomer derivatives from the evidence:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The azetidine-pyrazole group in the target compound introduces greater steric bulk compared to morpholine (2c) or triazole (4) substituents, which may influence receptor binding or solubility.
Key Observations :
- Synthetic Complexity : The target compound’s azetidine-pyrazole group likely requires multi-step synthesis, similar to the triazole derivative in , whereas morpholine derivatives (2c) are synthesized via simpler POCl3-mediated routes .
- Melting Points : Methyl and morpholine groups in 2c result in higher melting points (215–217°C) compared to triazole derivatives (192–194°C), suggesting stronger intermolecular interactions.
Key Observations :
- Azetidine-Pyrazole vs. Triazole : The azetidine-pyrazole group in the target compound may offer unique hydrophobic interactions compared to the hydrogen-bonding triazole in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
